Val-Ala-PABC-Exatecan trifluoroacetate

ADC linker stability cathepsin B cleavage Val-Ala versus Val-Cit

Val-Ala-PABC-Exatecan trifluoroacetate (CAS 2928571-45-1) is a drug-linker conjugate comprising the cathepsin B-cleavable Tesirine linker (Val-Ala-PABC) and the topoisomerase I inhibitor exatecan, supplied as a trifluoroacetate salt with ≥98% purity. This intermediate is designed for direct conjugation to maleimide-functionalized antibody carriers, forming ADCs such as Mal-PEGn-amide-va-Exatecan constructs.

Molecular Formula C42H44F4N6O10
Molecular Weight 868.8 g/mol
Cat. No. B12371944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Ala-PABC-Exatecan trifluoroacetate
Molecular FormulaC42H44F4N6O10
Molecular Weight868.8 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C40H43FN6O8.C2HF3O2/c1-6-40(53)26-13-30-34-24(15-47(30)37(50)25(26)17-54-38(40)51)32-28(12-11-23-19(4)27(41)14-29(45-34)31(23)32)46-39(52)55-16-21-7-9-22(10-8-21)44-35(48)20(5)43-36(49)33(42)18(2)3;3-2(4,5)1(6)7/h7-10,13-14,18,20,28,33,53H,6,11-12,15-17,42H2,1-5H3,(H,43,49)(H,44,48)(H,46,52);(H,6,7)/t20-,28-,33-,40-;/m0./s1
InChIKeyBEGBTWTZTSSNHK-TYUAWROFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Val-Ala-PABC-Exatecan Trifluoroacetate: A Cleavable Tesirine Linker-Exatecan Conjugate for ADC Procurement


Val-Ala-PABC-Exatecan trifluoroacetate (CAS 2928571-45-1) is a drug-linker conjugate comprising the cathepsin B-cleavable Tesirine linker (Val-Ala-PABC) and the topoisomerase I inhibitor exatecan, supplied as a trifluoroacetate salt with ≥98% purity . This intermediate is designed for direct conjugation to maleimide-functionalized antibody carriers, forming ADCs such as Mal-PEGn-amide-va-Exatecan constructs . The compound belongs to the camptothecin ADC linker-payload class and is intended for research use in targeted cancer therapy development .

Why Val-Ala-PABC-Exatecan Trifluoroacetate Cannot Be Simply Replaced by Val-Cit Linker or DXd Payload Analogs


Generic substitution fails because three critical differentiation dimensions interact synergistically in this compound: (i) the Val-Ala dipeptide linker exhibits approximately 2.1-fold longer plasma half-life than the widely used Val-Cit linker, reducing premature payload release [1]; (ii) the exatecan payload is 2.8-fold more potent than SN-38 in topoisomerase I inhibition and demonstrates reduced sensitivity to P-glycoprotein-mediated multidrug resistance compared to DXd/SN-38 [2][3]; and (iii) the trifluoroacetate salt form delivers ≥98% purity by HPLC, surpassing the typical 95% purity of the free base, which minimizes impurities that could compromise maleimide-thiol conjugation efficiency and final ADC homogeneity . These properties are not simultaneously recapitulated by any single alternative linker-payload combination currently available, warranting direct procurement of this specific compound for ADC programs requiring optimized plasma stability, MDR-overcoming potency, and high conjugation fidelity.

Val-Ala-PABC-Exatecan Trifluoroacetate: Quantified Differentiation Evidence for Procurement Decisions


Val-Ala Linker Confers 2.1-Fold Longer Plasma Half-Life Than Val-Cit Linker in Mouse Plasma

In a head-to-head comparison of dipeptide linkers conjugated to MMAE, the Val-Ala dipeptide exhibited a half-life (t₁/₂) of 23 hours in mouse plasma, whereas the Val-Cit dipeptide showed a half-life of only 11.2 hours under identical conditions [1]. This 2.1-fold greater stability is attributed to reduced susceptibility of the Val-Ala amide bond to circulating esterases and proteases present in rodent plasma.

ADC linker stability cathepsin B cleavage Val-Ala versus Val-Cit

Exatecan Payload Is 2.8-Fold More Potent Than SN-38 in Topoisomerase I Inhibition

In a cell-free topoisomerase I inhibition assay using enzyme extracted from SUIT-2 human pancreatic cancer cells, exatecan (DX-8951) inhibited topoisomerase I activity with an IC₅₀ of 0.82 µg/mL, compared to 2.3 µg/mL for SN-38, the active metabolite of irinotecan [1]. This represents a 2.8-fold greater intrinsic potency at the molecular target level.

Topoisomerase I inhibition camptothecin payload potency exatecan versus SN-38

Exatecan-Based ADCs Overcome Multidrug Resistance That Limits DXd/SN-38 ADC Efficacy

Antibody-exatecan conjugates demonstrated potent and durable antitumor activity in patient-derived xenograft (PDX) models with low HER2 expression, large tumor burden, and confirmed multidrug resistance (MDR+), conditions under which equimolar DXd/SN-38-based ADCs showed intrinsic or acquired resistance [1]. Exatecan's reduced recognition by P-glycoprotein efflux pumps accounts for this MDR-overcoming property.

Multidrug resistance (MDR) P-glycoprotein efflux exatecan versus DXd

Trifluoroacetate Salt Delivers ≥98% Purity Versus 95% for the Free Base Form

Commercially available Val-Ala-PABC-Exatecan trifluoroacetate is supplied with HPLC-verified purity of ≥98% (typically 98.39%) , while the free base form (CAS 2845164-91-0) is commonly listed at 95% purity . This ≥3 percentage-point purity differential translates to fewer unidentified impurities that could act as competing nucleophiles during maleimide-thiol conjugation or seed ADC aggregation.

Drug-linker purity trifluoroacetate salt ADC batch consistency

Exatecan ADCs Demonstrate Bystander Killing of Antigen-Negative Tumor Cells

In a co-culture bystander assay using CADM1-positive and CADM1-negative osteosarcoma cell lines, a Tesirine (Val-Ala-PABC)-based ADC induced significant cytotoxicity in antigen-negative bystander cells, confirming that membrane-permeable exatecan released from target cells can diffuse into and kill neighboring tumor cells [1]. This bystander killing was not observed when conditioned medium from untreated cells was used, confirming payload-mediated specificity.

Bystander effect tumor heterogeneity membrane-permeable payload

Optimal Procurement and Application Scenarios for Val-Ala-PABC-Exatecan Trifluoroacetate


ADC Conjugation Workflow Requiring High-Purity Drug-Linker Intermediate for Maleimide-Thiol Coupling

The trifluoroacetate salt form with ≥98% purity is ideally suited for direct maleimide-thiol conjugation to partially reduced interchain cysteines of monoclonal antibodies. The high purity minimizes competing side reactions during conjugation, reducing the burden of post-conjugation hydrophobic interaction chromatography (HIC) purification and improving DAR homogeneity .

Development of Next-Generation ADCs Designed to Overcome Multidrug Resistance in Solid Tumors

For programs targeting low-antigen-expressing or MDR+ tumors (e.g., triple-negative breast cancer, KRAS-mutant colorectal cancer, EGFR-mutant non-small cell lung cancer), the Val-Ala-PABC-Exatecan linker-payload provides a resistance-overcoming scaffold. Preclinical evidence shows that exatecan-based ADCs retain potency in models where DXd- and SN-38-based ADCs fail [1].

Preclinical Pharmacokinetic Studies Requiring Extended Linker Stability in Rodent Models

The 2.1-fold longer plasma half-life of the Val-Ala linker relative to Val-Cit [2] makes this compound especially suitable for mouse xenograft efficacy studies where premature payload release could confound pharmacokinetic/pharmacodynamic (PK/PD) modeling and overestimate toxicity.

Structure-Activity Relationship (SAR) Studies Comparing Dipeptide Linker-Payload Combinations in ADC Platforms

Val-Ala-PABC-Exatecan trifluoroacetate serves as a defined building block for systematic SAR studies comparing Val-Ala versus Val-Cit linkers, exatecan versus DXd/SN-38 payloads, and different self-immolative spacer groups, enabling rational optimization of ADC therapeutic index [2][1].

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